Critical Role of (R)-Enantiomer in Niraparib Synthesis and Impurity Control
(3R)-3-(4-bromophenyl)piperidine is a critical intermediate in the manufacture of niraparib, and its (R)-configuration is essential for producing the correct stereoisomer of the active pharmaceutical ingredient (API) [1]. Any contamination or substitution with the (S)-enantiomer (CAS 1335523-82-4) would lead to the formation of a diastereomeric impurity in the final drug substance, compromising purity and potentially affecting safety and efficacy. Consequently, this compound is also used as a certified reference standard (Niraparib Impurity 72) to ensure analytical methods can specifically detect and quantify this impurity at trace levels .
| Evidence Dimension | Stereochemical Role in API Synthesis and Impurity Profile |
|---|---|
| Target Compound Data | Required (R)-enantiomer for correct niraparib stereochemistry; functions as a defined impurity standard. |
| Comparator Or Baseline | (S)-enantiomer (CAS 1335523-82-4) leads to incorrect stereoisomer and a different impurity profile. |
| Quantified Difference | Qualitative but absolute requirement: The wrong enantiomer results in an entirely different chemical entity and synthetic outcome. |
| Conditions | Niraparib synthesis route; pharmaceutical impurity analysis per ICH guidelines. |
Why This Matters
Ensuring the correct chiral building block and having access to a verified impurity standard are non-negotiable for successful API synthesis and meeting stringent regulatory requirements for drug approval and batch release.
- [1] CN109456253B - 一种手性诱导合成(s)-3-(4-溴苯基)-哌啶或其盐的方法. (2019). Google Patents. View Source
